molecular formula C13H15Cl2N3 B14789742 N-(2,6-dichlorophenyl)-N-prop-2-enyl-1,4,5,6-tetrahydropyrimidin-2-amine

N-(2,6-dichlorophenyl)-N-prop-2-enyl-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B14789742
M. Wt: 284.18 g/mol
InChI Key: ZMDYWKRNGUFFHI-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-N-prop-2-enyl-1,4,5,6-tetrahydropyrimidin-2-amine is a chemical compound that belongs to the class of tetrahydropyrimidines This compound is characterized by the presence of a dichlorophenyl group and a prop-2-enyl group attached to a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dichlorophenyl)-N-prop-2-enyl-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the reaction of 2,6-dichloroaniline with an appropriate aldehyde or ketone, followed by cyclization to form the tetrahydropyrimidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dichlorophenyl)-N-prop-2-enyl-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-N-prop-2-enyl-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cell membranes, affecting their properties and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dichlorophenyl)-N-prop-2-enyl-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its specific structural features, such as the presence of both dichlorophenyl and prop-2-enyl groups.

Properties

Molecular Formula

C13H15Cl2N3

Molecular Weight

284.18 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-N-prop-2-enyl-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C13H15Cl2N3/c1-2-9-18(13-16-7-4-8-17-13)12-10(14)5-3-6-11(12)15/h2-3,5-6H,1,4,7-9H2,(H,16,17)

InChI Key

ZMDYWKRNGUFFHI-UHFFFAOYSA-N

Canonical SMILES

C=CCN(C1=C(C=CC=C1Cl)Cl)C2=NCCCN2

Origin of Product

United States

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